![molecular formula C14H14N6O3 B2859451 3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034311-00-5](/img/structure/B2859451.png)

3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

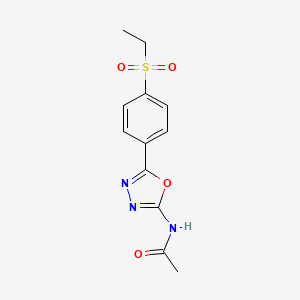

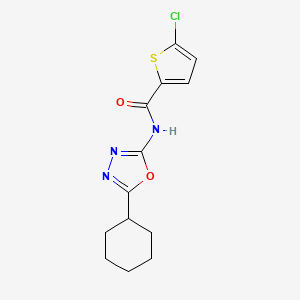

The compound “3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione” is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, an azetidine ring, and an imidazolidine-2,4-dione moiety. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography could be used to determine its structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the 1,2,3-triazole ring might participate in nucleophilic substitution reactions, while the imidazolidine-2,4-dione moiety could be involved in acid-base reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by its molecular structure and the nature of its functional groups .Aplicaciones Científicas De Investigación

Synthesis and Spectral Characterisation of Phthalazinone Derivatives

Mahmoud, Abou-Elmagd, Derbala, and Hekal (2012) discussed the synthesis of various phthalazinone derivatives, including those with 1,2,4-Triazol-3-yl and 1H-pyrazol-4-yl, among others, which share structural similarities to the compound . These derivatives were synthesized using different electrophilic reagents, highlighting the versatility of such compounds in chemical synthesis and potential applications in developing new materials or drugs (Mahmoud et al., 2012).

Acylation of Imidazolinones

Ramsh and colleagues (1983) explored the acylation of imidazolinones, which are structurally related to the query compound. Their work on the synthesis of acetamido derivatives of imidazolinones underlines the chemical reactivity and potential for creating a variety of biologically active compounds, indicating the relevance of such structures in medicinal chemistry (Ramsh et al., 1983).

Synthesis of Glycolurils and Their Analogues

Kravchenko, Baranov, and Gazieva (2018) provided an extensive review on the synthesis of glycolurils and their analogues, including imidazolidine-2,4-diones, highlighting their applications in pharmacology, explosives, and supramolecular chemistry. This review emphasizes the importance of the structural motif present in the query compound for a range of scientific applications (Kravchenko et al., 2018).

Synthesis and Anticancer Evaluation of N-benzyl Aplysinopsin Analogs

Penthala, Yerramreddy, and Crooks (2011) described the synthesis of novel N-benzyl aplysinopsin analogs, including imidazolidin-2,4-diones, and evaluated their in vitro cytotoxicity against a panel of human tumor cell lines. This study demonstrates the potential therapeutic applications of compounds with the imidazolidin-2,4-dione core, suggesting a possible research direction for the compound (Penthala et al., 2011).

Mecanismo De Acción

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is a protein with a pivotal role in hydrolyzing acetylcholine (ACh), an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .

Mode of Action

The compound interacts with AChE, inhibiting its function . The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This interaction is facilitated by the nitrogen atoms of the triazole moiety, which actively contribute to binding to the active site of the enzyme .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which is involved in numerous physiological functions, including muscle contraction, heart rate, memory, and learning . By inhibiting AChE, the compound prolongs the action of acetylcholine, enhancing cholinergic transmission .

Pharmacokinetics

The pharmacokinetic properties of the compound were investigated by predicting its absorption, distribution, metabolism, and excretion (ADME) properties . .

Result of Action

The molecular effect of the compound’s action is the inhibition of AChE, leading to an increase in acetylcholine levels . This results in enhanced cholinergic transmission, which can have various cellular effects depending on the specific physiological context .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[1-[2-(benzotriazol-1-yl)acetyl]azetidin-3-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O3/c21-12-5-15-14(23)20(12)9-6-18(7-9)13(22)8-19-11-4-2-1-3-10(11)16-17-19/h1-4,9H,5-8H2,(H,15,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQRBWRIEJMBRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN2C3=CC=CC=C3N=N2)N4C(=O)CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2859369.png)

![2-((4-(2,4-di-tert-pentylphenoxy)butyl)thio)-1H-benzo[d]imidazole](/img/structure/B2859371.png)

![2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-5-fluoropyrimidine](/img/structure/B2859372.png)

![3-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2859374.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2859375.png)

![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2859388.png)